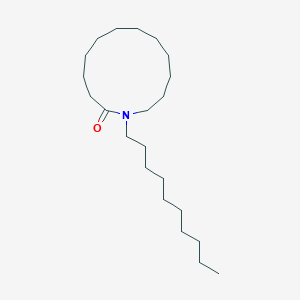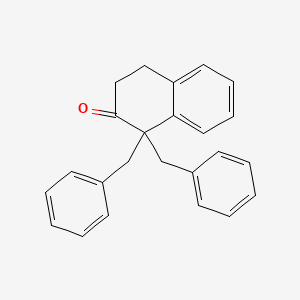
2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)-: is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone functional group. The presence of phenylmethyl groups adds to its complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)- typically involves the following steps:
Formation of the Naphthalenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenylmethyl Groups: The phenylmethyl groups can be introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods might involve:
Batch Processing: Using large reactors to carry out the synthesis in stages.
Continuous Flow Chemistry: For more efficient and scalable production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Carboxylic acids or quinones.
Reduction Products: Alcohols.
Substitution Products: Various substituted naphthalenones.
科学的研究の応用
2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)-:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible applications in drug development.
Industry: Used in the manufacture of dyes, fragrances, and other chemicals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it might interact with enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
1-Naphthalenone: Lacks the phenylmethyl groups.
2-Naphthalenone: Similar core structure but different substituents.
Benzophenone: Contains phenyl groups but lacks the naphthalene ring.
Uniqueness
The presence of both the naphthalenone core and the phenylmethyl groups makes 2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)-
特性
CAS番号 |
57335-54-3 |
|---|---|
分子式 |
C24H22O |
分子量 |
326.4 g/mol |
IUPAC名 |
1,1-dibenzyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C24H22O/c25-23-16-15-21-13-7-8-14-22(21)24(23,17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14H,15-18H2 |
InChIキー |
VKGPUXOGWGGULY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(C2=CC=CC=C21)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)
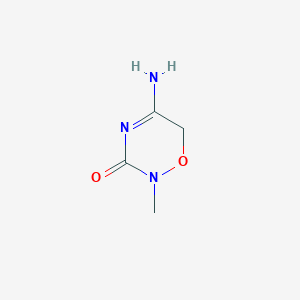
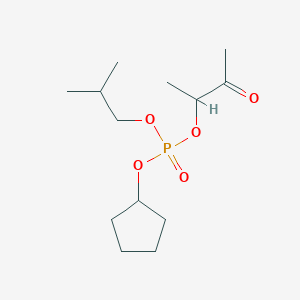
![2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole](/img/structure/B14618702.png)
![4-{2-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14618709.png)
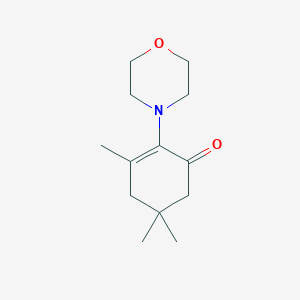
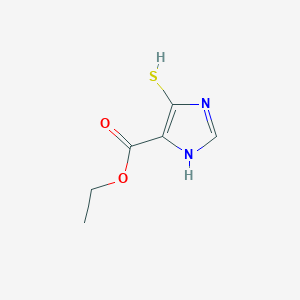
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-](/img/structure/B14618724.png)
